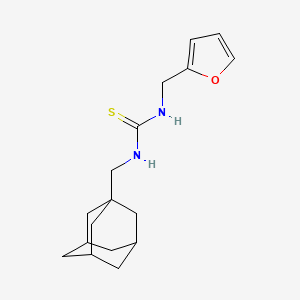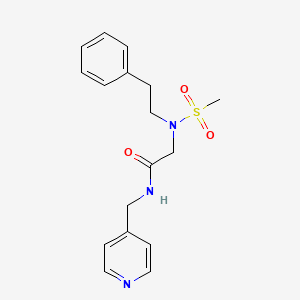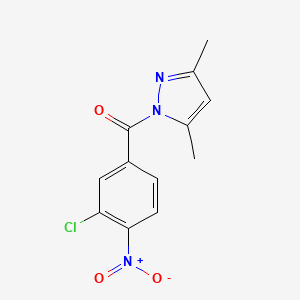![molecular formula C16H12N2O2S B5717405 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as MTDPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTDPN is a yellowish crystalline powder that has a molecular weight of 341.36 g/mol.
Wissenschaftliche Forschungsanwendungen
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of various organic molecules, including fluorescent dyes and polymers. 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has also been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile is not well understood. However, it is believed that 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile may act by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile also has some limitations, including its high cost and the difficulty in synthesizing it in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile. One direction is to study the potential applications of 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile in the development of new drugs for the treatment of various diseases. Another direction is to study the mechanism of action of 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile in more detail. Additionally, future research could focus on optimizing the synthesis method of 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile to make it more cost-effective and scalable.
Synthesemethoden
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, Sonogashira coupling reaction, and Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of 4-nitrobenzaldehyde and 4-methylthiobenzaldehyde with malononitrile in the presence of piperidine as a catalyst. The Sonogashira coupling reaction involves the reaction of 4-nitroiodobenzene and 4-methylthiophenylacetylene with palladium acetate and copper iodide as catalysts. The Suzuki coupling reaction involves the reaction of 4-nitrophenylboronic acid and 4-methylthiophenylacetylene with palladium acetate and triphenylphosphine as catalysts.
Eigenschaften
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-21-16-8-2-12(3-9-16)10-14(11-17)13-4-6-15(7-5-13)18(19)20/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMJWAVLOZARCH-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)


methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)



![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)

![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)